Cas no 5453-85-0 (Ethyl cyclopentanecarboxylate)

Ethyl cyclopentanecarboxylate structure
Ethyl cyclopentanecarboxylate structure
Nome del prodotto:Ethyl cyclopentanecarboxylate
Numero CAS:5453-85-0
MF:C8H14O2
MW:142.19556
MDL:MFCD00049160
CID:371112
PubChem ID:79550

Ethyl cyclopentanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopentanecarboxylicacid, ethyl ester
    • ethyl cyclopentanecarboxylate
    • AC1L2XMI
    • AC1Q64KA
    • AR-1I9699
    • CTK5A1523
    • Cyclopentancarbonsaeure-aethylester
    • cyclopentyl-2-carboxylic acid ethyl ester
    • EINECS 226-699-4
    • ethyl 1-cyclopentanecarboxylate
    • ethyl cyclopentane-2-carboxylate
    • Ethyl cyclopentyl methanoate
    • NSC18903
    • SureCN18367
    • ethylcyclopentanecarboxylate
    • ethyl cyclopentane carboxylate
    • NS00033118
    • AKOS008948070
    • Cyclopentanecarboxylic acid, ethyl ester
    • CARBETHOXYCYCLOPENTANE
    • 2KB7W3C29Q
    • E85330
    • UNII-2KB7W3C29Q
    • NSC-18903
    • FT-0726836
    • CS-0235375
    • NSC 18903
    • DTXSID60202942
    • 5453-85-0
    • ethyl cyclopentylcarboxylate
    • cyclopentanecarboxylic acid ethyl ester
    • Z53835896
    • AS-83002
    • SCHEMBL18367
    • EN300-155928
    • DTXCID90125433
    • DB-013369
    • MFCD00049160
    • Ethyl cyclopentanecarboxylate
    • MDL: MFCD00049160
    • Inchi: InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3
    • Chiave InChI: UWSJCCUODNDXOT-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)C1CCCC1

Proprietà calcolate

  • Massa esatta: 142.09942
  • Massa monoisotopica: 142.099
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 114
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 0.995
  • Punto di ebollizione: 178.1°C at 760 mmHg
  • Punto di infiammabilità: 56.4°C
  • Indice di rifrazione: 1.453
  • PSA: 26.3

Ethyl cyclopentanecarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Oakwood
099780-25g
Ethyl cyclopentanecarboxylate
5453-85-0 99%
25g
$365.00 2024-07-19
Enamine
EN300-155928-0.25g
ethyl cyclopentanecarboxylate
5453-85-0 95%
0.25g
$29.0 2023-06-05
Enamine
EN300-155928-0.1g
ethyl cyclopentanecarboxylate
5453-85-0 95%
0.1g
$21.0 2023-06-05
TRC
E939460-10mg
Ethyl cyclopentanecarboxylate
5453-85-0
10mg
$ 65.00 2022-06-05
eNovation Chemicals LLC
Y1239194-25g
ethyl cyclopentanecarboxylate
5453-85-0 98%
25g
$90 2024-06-06
Aaron
AR00DLG9-250mg
ethyl cyclopentanecarboxylate
5453-85-0 98%
250mg
$7.00 2023-12-13
Aaron
AR00DLG9-5g
ethyl cyclopentanecarboxylate
5453-85-0 98%
5g
$15.00 2023-12-13
Aaron
AR00DLG9-10g
ethyl cyclopentanecarboxylate
5453-85-0 98%
10g
$26.00 2023-12-13
Enamine
EN300-155928-100mg
ethyl cyclopentanecarboxylate
5453-85-0 95.0%
100mg
$21.0 2023-09-25
Enamine
EN300-155928-500mg
ethyl cyclopentanecarboxylate
5453-85-0 95.0%
500mg
$46.0 2023-09-25

Ethyl cyclopentanecarboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5453-85-0)Ethyl cyclopentanecarboxylate
A1216744
Purezza:99%
Quantità:25g
Prezzo ($):296